

# A Comparative Guide to the Bioequivalence of Amphetamine Sulfate Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amphetamine sulfate

Cat. No.: B6595936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different **amphetamine sulfate** formulations, drawing on publicly available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the key pharmacokinetic parameters and methodologies employed in establishing bioequivalence for these central nervous system stimulants.

## Quantitative Data Summary

The bioequivalence of different **amphetamine sulfate** formulations is primarily assessed by comparing their pharmacokinetic (PK) profiles. The key parameters of interest are the maximum plasma concentration (C<sub>max</sub>), the area under the plasma concentration-time curve (AUC), and the time to reach maximum plasma concentration (T<sub>max</sub>). These parameters are determined for both d-amphetamine and l-amphetamine enantiomers separately.

The following tables summarize the quantitative data from bioequivalence studies comparing various **amphetamine sulfate** formulations.

Table 1: Bioequivalence of a Manipulation-Resistant Immediate-Release **Amphetamine Sulfate** Formulation (AR19) vs. Reference Immediate-Release **Amphetamine Sulfate**<sup>[1]</sup>

| Analyte       | Pharmacokinetic Parameter | Geometric Least-Squares Mean Ratio (AR19/Reference) [90% Confidence Interval] |
|---------------|---------------------------|---|
| d-amphetamine | Cmax                      | 98.35% [96.12% - 100.64%]   |
| AUClast       | 99.45% [96.92% - 102.05%] |   |
| AUCinf        | 99.50% [96.77% - 102.30%] |   |
| l-amphetamine | Cmax                      | 98.82% [96.42% - 101.28%]   |
| AUClast       | 99.29% [96.55% - 102.10%] |   |
| AUCinf        | 99.23% [96.06% - 102.50%] |   |

Table 2: Time to Maximum Plasma Concentration (Tmax) for a Manipulation-Resistant Immediate-Release **Amphetamine Sulfate** Formulation (AR19) vs. Reference Immediate-Release **Amphetamine Sulfate**[\[1\]](#)

| Analyte               | Formulation  | Tmax (hours) [Mean (Standard Deviation)] |
|-----------------------|--------------|--|
| d-amphetamine         | AR19 (20 mg) | 2.84 (1.05)                              |
| Reference (2 x 10 mg) | 2.52 (0.75)  |  |
| l-amphetamine         | AR19 (20 mg) | 3.05 (1.22)                              |
| Reference (2 x 10 mg) | 2.75 (1.00)  |  |

Table 3: Pharmacokinetic Parameters of Mixed Amphetamine Salts Extended-Release (MAS XR) Capsules in Healthy Adults[\[2\]](#)

| Analyte       | Dose  | Cmax (ng/mL) | AUC0-inf (ng·hr/mL) | Tmax (hours) |
|---------------|-------|--------------|---------------------|--------------|
| d-amphetamine | 30 mg | 28.1         | 567                 | ~7           |
| l-amphetamine | 30 mg | 8.7          | 203                 | ~8           |

## Experimental Protocols

The establishment of bioequivalence for **amphetamine sulfate** formulations follows rigorous experimental protocols, generally guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The following is a detailed methodology for a typical bioequivalence study.

### Study Design:

- **Design:** Most commonly, a single-dose, two-way crossover, open-label, randomized study is employed.<sup>[1][3]</sup> This design involves each subject receiving both the test and reference formulations in a randomized order, separated by a washout period.
- **Subject Population:** Studies are typically conducted in healthy adult male and non-pregnant female volunteers.<sup>[1][3]</sup>
- **Conditions:** Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.<sup>[4]</sup> For extended-release capsule formulations, a "sprinkle" study, where the capsule contents are sprinkled on applesauce, may also be required.<sup>[5]</sup>
- **Washout Period:** A sufficient washout period, typically at least 6-7 days, is implemented between treatment periods to ensure the complete elimination of the drug from the body before the next administration.<sup>[1]</sup>

### Dosing and Administration:

- A single oral dose of the test product is compared to a single oral dose of the reference listed drug.
- For immediate-release formulations, this may involve administering a single capsule of the test drug versus one or more tablets of the reference drug to achieve the same total dose.<sup>[1]</sup>
- For extended-release formulations, a single capsule of the test drug is compared to a single capsule of the reference drug.

### Blood Sampling:

- Serial blood samples are collected from each subject at predetermined time points before and after drug administration.
- Sampling is typically carried out over a period sufficient to characterize the plasma concentration-time profile, often up to 72 hours post-dose.
- Plasma is separated from the blood samples and stored frozen until analysis.

#### Analytical Methodology:

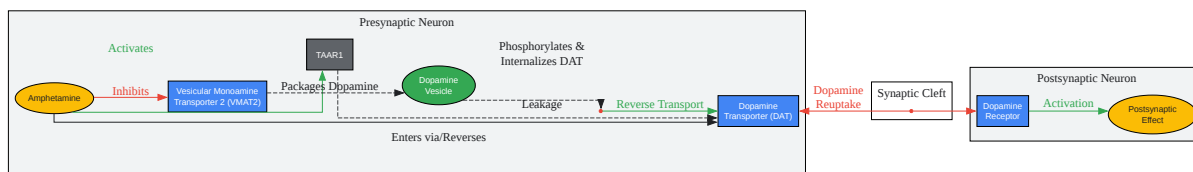
- The concentrations of d-amphetamine and l-amphetamine in plasma samples are determined using a validated and sensitive analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- The method must be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.[\[7\]](#)[\[8\]](#)

#### Pharmacokinetic and Statistical Analysis:

- Pharmacokinetic parameters ( $C_{max}$ ,  $AUC_{last}$ ,  $AUC_{inf}$ , and  $T_{max}$ ) are calculated for both d- and l-amphetamine from the plasma concentration-time data for each subject and formulation.
- The data for  $C_{max}$  and AUC are typically log-transformed before statistical analysis.[\[9\]](#)
- The primary statistical method used to assess bioequivalence is the two one-sided tests (TOST) procedure.
- The 90% confidence intervals for the ratio of the geometric means (test/reference) for  $C_{max}$ ,  $AUC_{last}$ , and  $AUC_{inf}$  must fall within the acceptance range of 80% to 125% for both d- and l-amphetamine to conclude bioequivalence.[\[4\]](#)

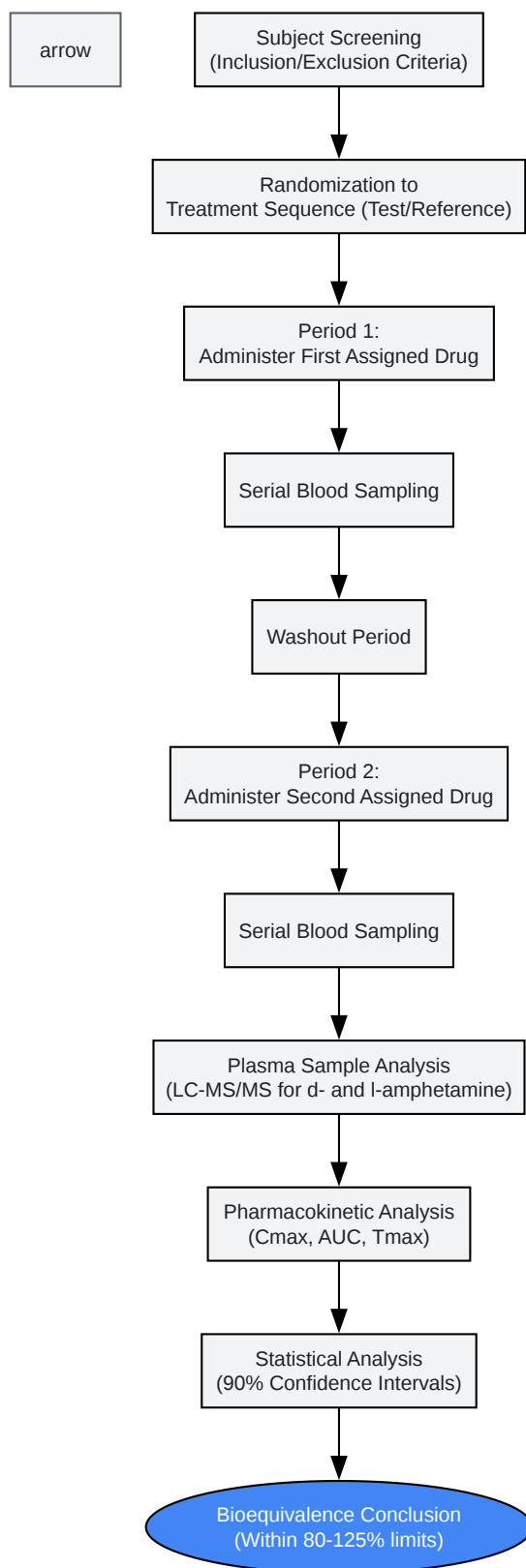
## Visualizations

The following diagrams illustrate key aspects of amphetamine pharmacology and the bioequivalence study workflow.



[Click to download full resolution via product page](#)

Caption: Amphetamine's mechanism of action in the presynaptic neuron.



[Click to download full resolution via product page](#)

Caption: Workflow of a typical two-way crossover bioequivalence study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 81 Bioequivalence of a Manipulation-Resistant Immediate-Release Amphetamine Sulfate Formulation Compared with Reference Standard | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of AR19, an Immediate-Release Amphetamine Sulfate Formulation Designed to Deter Manipulation for Administration Via Nonoral Routes: Bioequivalence to Reference Racemic Amphetamine Sulfate, Dose Proportionality, and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Single- and multiple-dose pharmacokinetics of an oral mixed amphetamine salts extended-release formulation in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Amphetamine Sulfate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595936#bioequivalence-studies-of-different-amphetamine-sulfate-formulations]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)